molecular formula C20H17N3O2 B2811670 (E)-2-cyano-N-(2-methoxyphenyl)-3-(1-methyl-1H-indol-3-yl)acrylamide CAS No. 327076-77-7

(E)-2-cyano-N-(2-methoxyphenyl)-3-(1-methyl-1H-indol-3-yl)acrylamide

Cat. No. B2811670
CAS RN: 327076-77-7
M. Wt: 331.375
InChI Key: CJEARCWBDTZGRU-SDNWHVSQSA-N
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Description

(E)-2-cyano-N-(2-methoxyphenyl)-3-(1-methyl-1H-indol-3-yl)acrylamide, also known as CMI-168, is a synthetic compound that has been widely used in scientific research due to its potential therapeutic properties. This compound belongs to the class of acrylamide derivatives and has been found to exhibit various biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of (E)-2-cyano-N-(2-methoxyphenyl)-3-(1-methyl-1H-indol-3-yl)acrylamide is not fully understood. However, studies have suggested that it may exert its anticancer activity by inhibiting the proliferation of cancer cells and inducing apoptosis. It may also exhibit anti-inflammatory and antioxidant activities by suppressing the production of pro-inflammatory cytokines and scavenging free radicals.
Biochemical and Physiological Effects:
(E)-2-cyano-N-(2-methoxyphenyl)-3-(1-methyl-1H-indol-3-yl)acrylamide has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and protect against oxidative stress. In addition, it has also been found to improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using (E)-2-cyano-N-(2-methoxyphenyl)-3-(1-methyl-1H-indol-3-yl)acrylamide in lab experiments is its potential therapeutic properties. It has been found to exhibit various biochemical and physiological effects, making it a promising candidate for the development of new drugs. However, one of the limitations of using (E)-2-cyano-N-(2-methoxyphenyl)-3-(1-methyl-1H-indol-3-yl)acrylamide is its low solubility in water, which may affect its bioavailability and limit its use in certain experiments.

Future Directions

There are several future directions for the study of (E)-2-cyano-N-(2-methoxyphenyl)-3-(1-methyl-1H-indol-3-yl)acrylamide. One potential direction is the development of new drugs based on the structure of (E)-2-cyano-N-(2-methoxyphenyl)-3-(1-methyl-1H-indol-3-yl)acrylamide for the treatment of various diseases. Another direction is the investigation of the mechanism of action of (E)-2-cyano-N-(2-methoxyphenyl)-3-(1-methyl-1H-indol-3-yl)acrylamide and its potential targets. In addition, further studies are needed to evaluate the safety and efficacy of (E)-2-cyano-N-(2-methoxyphenyl)-3-(1-methyl-1H-indol-3-yl)acrylamide in human clinical trials.

Synthesis Methods

The synthesis of (E)-2-cyano-N-(2-methoxyphenyl)-3-(1-methyl-1H-indol-3-yl)acrylamide involves the reaction of 2-methoxyphenylamine with 1-methyl-1H-indole-3-carboxaldehyde in the presence of cyanide ion and acryloyl chloride. The resulting product is then purified using column chromatography to obtain the pure compound.

Scientific Research Applications

(E)-2-cyano-N-(2-methoxyphenyl)-3-(1-methyl-1H-indol-3-yl)acrylamide has been extensively studied for its potential therapeutic properties. It has been found to exhibit anticancer, anti-inflammatory, and antioxidant activities. In addition, it has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease.

properties

IUPAC Name

(E)-2-cyano-N-(2-methoxyphenyl)-3-(1-methylindol-3-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O2/c1-23-13-15(16-7-3-5-9-18(16)23)11-14(12-21)20(24)22-17-8-4-6-10-19(17)25-2/h3-11,13H,1-2H3,(H,22,24)/b14-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJEARCWBDTZGRU-SDNWHVSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C=C(C#N)C(=O)NC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(C2=CC=CC=C21)/C=C(\C#N)/C(=O)NC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-cyano-N-(2-methoxyphenyl)-3-(1-methyl-1H-indol-3-yl)acrylamide

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